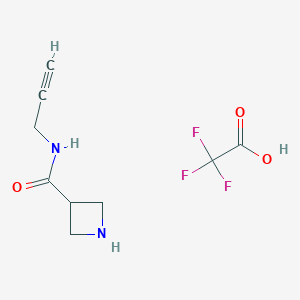
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound with the molecular formula C9H11F3N2O3 and a molecular weight of 252.19 g/mol This compound is of interest due to its unique chemical structure, which includes both an azetidine ring and a trifluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate typically involves the reaction of azetidine-3-carboxamide with propargyl bromide in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted azetidine derivatives .
科学的研究の応用
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, while the trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules, such as:
- Azetidine-2-carboxylic acid
- Trifluoroacetic anhydride
- N-prop-2-ynylazetidine-2-carboxamide
Uniqueness
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is unique due to its combination of an azetidine ring and a trifluoroacetic acid moiety. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
2098054-76-1 |
|---|---|
分子式 |
C9H11F3N2O3 |
分子量 |
252.19 g/mol |
IUPAC名 |
N-prop-2-ynylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c1-2-3-9-7(10)6-4-8-5-6;3-2(4,5)1(6)7/h1,6,8H,3-5H2,(H,9,10);(H,6,7) |
InChIキー |
AJKAPFUPBPEGFC-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
正規SMILES |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















